UNC569 (CAS 1350547-65-7) is a potent, reversible, and ATP-competitive inhibitor of the TAM family receptor tyrosine kinases, primarily targeting MerTK (IC50 = 2.9 nM) with approximately 10-fold selectivity over Axl and Tyro3 [1]. As the first-in-class small-molecule MerTK inhibitor, it features a pyrazolopyrimidine scaffold that has served as the foundational template for subsequent TAM inhibitor development [2]. While newer analogs offer enhanced oral bioavailability or altered selectivity profiles, UNC569 remains the definitive procurement choice for structural biology workflows, baseline in vitro assay calibration, and comparative structure-activity relationship (SAR) studies in acute lymphoblastic leukemia (ALL) and atypical teratoid/rhabdoid tumor (AT/RT) models [1].
Procuring a generic pan-TAM inhibitor or a next-generation analog (e.g., UNC2025) as a direct substitute for UNC569 introduces critical workflow failures in structural and comparative studies. Unlike pyrrolopyrimidine derivatives such as UNC2025, which have failed to yield stable co-crystal structures with MerTK, the pyrazolopyrimidine core of UNC569 successfully co-crystallizes with the MerTK kinase domain, making it an indispensable tool for X-ray crystallography and computational docking[1]. Furthermore, substituting UNC569 with highly selective analogs eliminates the specific baseline TAM-family polypharmacology required to calibrate cellular assays and evaluate the incremental target engagement of novel compounds [2].
UNC569 is uniquely suited for structural biology applications involving the MerTK kinase domain. While attempts to obtain an X-ray co-crystal structure using the advanced pyrrolopyrimidine analog UNC2025 have failed, UNC569 successfully forms a stable complex with the MerTK protein kinase domain, resolved at 2.69 Å [1]. This makes UNC569 the mandatory physical probe for validating molecular docking models and guiding the rational design of macrocyclic or next-generation inhibitors.
| Evidence Dimension | X-ray co-crystal structure resolution with MerTK |
| Target Compound Data | Successfully resolved at 2.69 Å |
| Comparator Or Baseline | UNC2025 (Crystallization failed) |
| Quantified Difference | UNC569 yields a stable, high-resolution crystal structure, whereas the comparator fails to crystallize. |
| Conditions | MerTK protein kinase domain co-crystallization |
Buyers conducting X-ray crystallography or computational docking must procure UNC569 as the proven co-crystallization ligand to ensure structural resolution.
In cellular assays evaluating Mer autophosphorylation, UNC569 provides a well-characterized, moderate-potency baseline that is essential for benchmarking newer inhibitors. In 697 B-cell ALL lines, UNC569 inhibits Mer phosphorylation with an IC50 of 141 nM [1], compared to the highly optimized UNC1062 which achieves an IC50 of 6.4 nM [2]. This established 141 nM baseline allows researchers to accurately quantify improvements in cell permeability and intracellular target binding when screening novel pyrazolopyrimidine or pyrrolopyrimidine derivatives.
| Evidence Dimension | Inhibition of Mer autophosphorylation (IC50) |
| Target Compound Data | 141 nM |
| Comparator Or Baseline | UNC1062 (6.4 nM) |
| Quantified Difference | UNC569 provides a ~22-fold higher IC50 baseline, representing the unoptimized first-in-class standard. |
| Conditions | Intact 697 B-cell acute lymphoblastic leukemia (ALL) cells, 1 hour treatment |
Procuring UNC569 provides the necessary moderate-potency control required to validate the enhanced cellular efficacy of next-generation pipeline compounds.
The pyrazolopyrimidine scaffold of UNC569 exhibits distinct physicochemical properties compared to its pyrrolopyrimidine successors, which is critical for comparative formulation and SAR studies. UNC569 possesses a higher melting point (234.2–234.6 °C) compared to the pyrrolopyrimidine core of the UNC2025 precursor (215.4–216.2 °C), which correlates with its lower aqueous solubility during DMPK formulation [1]. Procuring UNC569 is therefore necessary for medicinal chemists who need the original high-melting-point pyrazolopyrimidine reference to benchmark solubility-enhancing structural modifications.
| Evidence Dimension | Melting Point (Physicochemical stability/solubility indicator) |
| Target Compound Data | 234.2–234.6 °C |
| Comparator Or Baseline | Pyrrolopyrimidine analog (UNC2025 precursor) (215.4–216.2 °C) |
| Quantified Difference | ~18 °C higher melting point for UNC569 |
| Conditions | Solid-state characterization of the free base |
This physical property differential makes UNC569 the required baseline material for evaluating the success of scaffold-hopping strategies aimed at improving drug solubility.
As the proven ligand for MerTK co-crystallization (yielding 2.69 Å resolution where newer analogs fail), UNC569 is the required compound for structural validation and computational docking workflows [1].
UNC569 is the optimal reference standard for measuring Mer autophosphorylation inhibition (IC50 = 141 nM) in 697 B-cell and Jurkat T-cell lines, allowing quantification of incremental improvements in novel compounds [2].
Due to its distinct pyrazolopyrimidine core and specific physicochemical profile (melting point ~234 °C), UNC569 serves as the essential baseline for medicinal chemistry programs aiming to improve the solubility and PK properties of TAM kinase inhibitors[3].